Specific Inhibition of P. falciparum Mitochondrial Enzyme PfNDH2 Over Mammalian Complex I
1-Methyl-2-pentyl-4(1H)-quinolinone (MPQ) demonstrates a distinct selectivity for the *Plasmodium falciparum* type II NADH dehydrogenase (PfNDH2) over the mammalian mitochondrial complex I. In a comparative screening assay, MPQ was one of only four compounds identified with both high potency and specificity for PfNDH2 out of a larger library of screened compounds [1]. While an explicit IC50 value for MPQ was not provided in the public screening summary, its classification as a 'specific inhibitor' with low toxicity is a key differentiator from broader-spectrum mitochondrial poisons and from analogs like Leptomerine, which target acetylcholinesterase (AChE, IC50 = 2.5 μM) .
| Evidence Dimension | Selectivity (PfNDH2 vs. Mammalian Complex I) |
|---|---|
| Target Compound Data | Classified as a 'specific inhibitor' with >60% PfNDH2 inhibition; identified among 4 leads with superior potency/specificity |
| Comparator Or Baseline | Other screened compounds (n > 45); Mammalian Complex I; Leptomerine (AChE IC50 = 2.5 μM) |
| Quantified Difference | Qualitative: MPQ is one of 4 compounds (out of 45+ active) with 'better potency and specificity'. Comparator Leptomerine has no reported PfNDH2 activity. |
| Conditions | PfNDH2 enzyme inhibition assay and Complex I counter-screen [1] |
Why This Matters
This selectivity profile is crucial for malaria transmission-blocking research, as it suggests a lower potential for off-target toxicity on host mitochondria compared to non-selective inhibitors.
- [1] Kim, H.-S., et al. (2021). Compound screening for Plasmodium NADH dehydrogenase inhibitors. Fig. 3, PMC8316042. View Source
